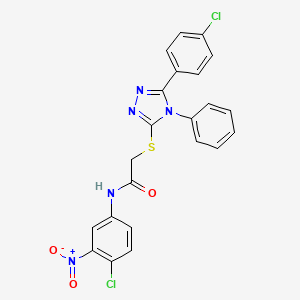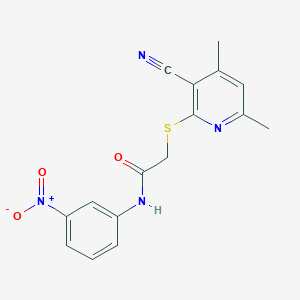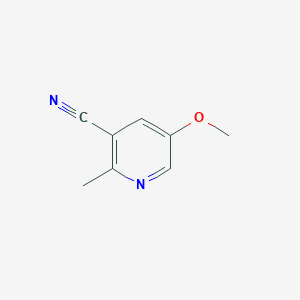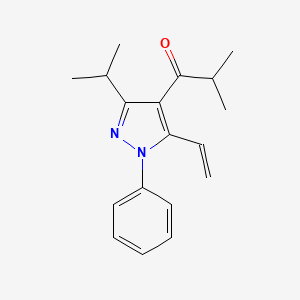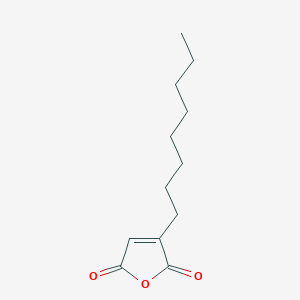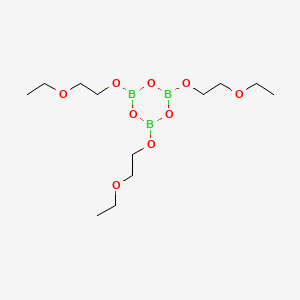
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane is a chemical compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . This process requires specific reaction conditions, including controlled temperature and the use of appropriate solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazine compounds.
Applications De Recherche Scientifique
2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4,6-Tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane include other triazine derivatives such as:
- 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
- 2,4,6-Tris(triphenyl-3-yl)-1,3,5-triazine
- 2,4,6-Tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific ethoxyethoxy substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other triazine derivatives may not be able to fulfill.
Propriétés
Numéro CAS |
64583-01-3 |
|---|---|
Formule moléculaire |
C12H27B3O9 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
2,4,6-tris(2-ethoxyethoxy)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C12H27B3O9/c1-4-16-7-10-19-13-22-14(20-11-8-17-5-2)24-15(23-13)21-12-9-18-6-3/h4-12H2,1-3H3 |
Clé InChI |
SMXQLOLZPWVODG-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)OCCOCC)OCCOCC)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)
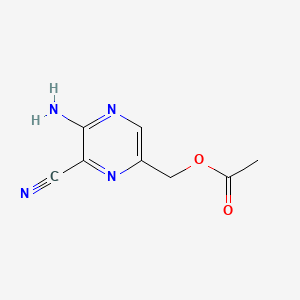
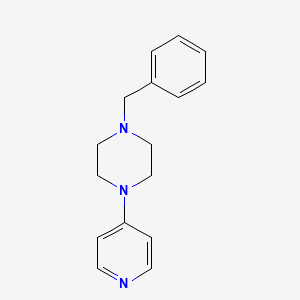
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)
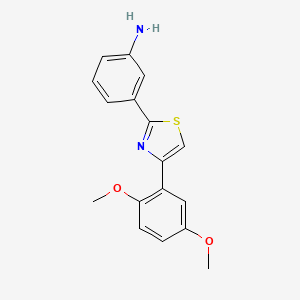
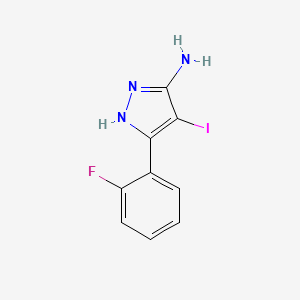

![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)

